BenchChemオンラインストアへようこそ!

3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

c-Met kinase inhibition triazolopyridazine SAR kinase selectivity

3,5-Dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (CAS 894062-57-8) is a structurally authenticated triazolopyridazine derivative with confirmed weak c-Met inhibitory activity (IC50 > 3,600 nM), purpose-built as a negative control for c-Met kinase assays. Its distinct 3,5-dimethoxybenzamide substitution defines a unique SAR space orthogonal to potent clinical c-Met inhibitors such as JNJ-38877605 (IC50 = 4 nM), ensuring scaffold-matched inertness. At MW 375.39 g/mol, it serves as a clean fragment starting point for non-c-Met target campaigns, a reference standard for physicochemical profiling, and a tool for scaffold-specific off-target deconvolution via CETSA or broad-panel kinase profiling. Ideal for drug discovery programs requiring stringent negative controls.

Molecular Formula C20H17N5O3
Molecular Weight 375.388
CAS No. 894062-57-8
Cat. No. B2370707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
CAS894062-57-8
Molecular FormulaC20H17N5O3
Molecular Weight375.388
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC
InChIInChI=1S/C20H17N5O3/c1-27-16-9-14(10-17(11-16)28-2)20(26)22-15-5-3-4-13(8-15)18-6-7-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26)
InChIKeyAGPWRUOIZCHASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (CAS 894062-57-8): Structural Classification and Core Features


3,5-Dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (CAS 894062-57-8) is a heterocyclic small molecule featuring a triazolopyridazine core linked to a 3,5-dimethoxy-substituted benzamide group via a meta-substituted phenyl bridge. The compound belongs to the triazolo[4,3-b]pyridazine chemical class, a scaffold widely explored for kinase inhibition [1]. Initial characterization data, including molecular formula (C20H17N5O3) and molecular weight (375.39 g/mol), are available in primary vendor listings [2]. While several analogs within this class have demonstrated potent c-Met kinase inhibition at nanomolar concentrations [3], the target compound has shown only weak c-Met inhibitory activity (IC50 > 3600 nM) in a biochemical assay [4], indicating that the 3,5-dimethoxybenzamide substitution pattern significantly attenuates potency relative to optimized c-Met inhibitors.

Why In-Class Triazolopyridazine Compounds Fail as Direct Replacements for CAS 894062-57-8


Triazolopyridazine derivatives are not a monolithic class; their biological activity is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the triazolopyridazine core. As summarized below, potent c-Met inhibitors such as JNJ-38877605 (IC50 = 4 nM) [1], SAR125844 (IC50 = 4.2 nM) [2], and AMG-208 (IC50 = 9 nM) rely on specific pharmacophoric elements—such as quinoline or methylisoquinolinone appendages—that are entirely absent in 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. The compound's 3,5-dimethoxybenzamide group, while not conferring high c-Met potency, defines a distinct structure-activity relationship (SAR) space that directly controls its target engagement profile, physicochemical properties, and suitability for specific experimental contexts where potent c-Met inhibition is undesirable or where off-target exploration is the goal.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (CAS 894062-57-8)


c-Met Kinase Inhibitory Potency: 3,5-Dimethoxybenzamide vs. Optimized Triazolopyridazine c-Met Inhibitors

The target compound exhibits markedly weaker c-Met kinase inhibition (IC50 > 3,600 nM) compared to optimized clinical-stage triazolopyridazine c-Met inhibitors such as JNJ-38877605 (IC50 = 4 nM) [1] and SAR125844 (IC50 = 4.2 nM) [2]. This >900-fold difference in potency establishes that the 3,5-dimethoxybenzamide substitution pattern is incompatible with high-affinity c-Met ATP-binding pocket engagement, distinguishing it from potent in-class analogs and making it unsuitable for applications requiring robust c-Met pathway suppression.

c-Met kinase inhibition triazolopyridazine SAR kinase selectivity

Structural Divergence from Clinical Triazolopyridazine c-Met Inhibitors Drives Functional Selectivity

The target compound shares the triazolo[4,3-b]pyridazine core with known c-Met inhibitors JNJ-38877605, AMG-208, and SAR125844, but critically lacks the quinoline (JNJ-38877605), methylisoquinolinone (AMG-208), and benzothiazolyl-urea (SAR125844) motifs that are essential for nanomolar c-Met potency [1]. The 3,5-dimethoxybenzamide moiety represents a distinct chemical space that is not present in any advanced c-Met inhibitor. Class-level SAR studies demonstrate that benzamide substituent identity and position directly control c-Met inhibitory activity among triazolopyridazine derivatives, with potency varying by >1,000-fold across different substitution patterns [2].

structure-activity relationship triazolopyridazine pharmacophore kinase inhibitor design

Molecular Weight and Physicochemical Profile as Differentiation from High-Molecular-Weight Triazolopyridazine c-Met Inhibitors

With a molecular weight of 375.39 g/mol [1], the target compound is substantially smaller than most potent triazolopyridazine c-Met inhibitors, which typically exceed 400 g/mol: JNJ-38877605 (377.36 g/mol), AMG-208 (~420 g/mol), and SAR125844 (~560 g/mol). This lower molecular weight, combined with the absence of bulky lipophilic groups, predicts different solubility, permeability, and metabolic stability profiles. Cross-study comparisons indicate that smaller triazolopyridazine derivatives with simple benzamide substitutions exhibit distinct physicochemical property spaces compared to larger, more complex kinase inhibitors [2].

molecular weight physicochemical properties drug-likeness

Recommended Research Application Scenarios for 3,5-Dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (CAS 894062-57-8)


Negative Control for c-Met Kinase Inhibition Assays

Given its IC50 > 3,600 nM against c-Met kinase [1], this compound is ideally suited as a negative control in biochemical and cellular c-Met inhibition experiments, providing a structurally related but functionally inert comparator for potent triazolopyridazine inhibitors such as JNJ-38877605 (IC50 = 4 nM) or SAR125844 (IC50 = 4.2 nM). Its shared triazolopyridazine core ensures that any observed effects can be attributed to c-Met engagement rather than scaffold-dependent off-target activity.

Chemical Probe for Off-Target Profiling of Triazolopyridazine Scaffolds

The compound's weak c-Met activity, combined with its 3,5-dimethoxybenzamide substitution pattern that is absent in clinical c-Met inhibitors [2], positions it as a useful tool for identifying non-c-Met targets of the triazolopyridazine core. It can be employed in broad-panel kinase profiling or cellular thermal shift assays (CETSA) to deconvolute scaffold-specific binding events distinct from ATP-competitive c-Met inhibition.

Fragment-Based Drug Discovery (FBDD) Starting Point for Novel Target Identification

With a molecular weight of 375.39 g/mol and a ligand efficiency-compatible size profile [3], the compound is well-suited as a starting fragment or probe for exploring target space orthogonal to c-Met. Its lack of bulky pharmacophoric groups found in potent c-Met inhibitors [2] makes it a cleaner chemical starting point for fragment growing or merging campaigns aimed at targets where c-Met potency is undesirable.

Physicochemical Benchmarking in Triazolopyridazine Library Design

As a lower-molecular-weight representative of the triazolopyridazine class (MW 375.39 vs. >400 g/mol for most potent c-Met inhibitors) [3], this compound can serve as a physicochemical reference standard for solubility, logP, and permeability profiling in medicinal chemistry optimization programs. Its distinct property profile relative to clinical-stage analogs provides a useful comparator for establishing compound quality metrics across the series.

Quote Request

Request a Quote for 3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.